molecular formula C11H15NO2 B3340817 4-[(Cyclopropylamino)methyl]-2-methoxyphenol CAS No. 918298-07-4

4-[(Cyclopropylamino)methyl]-2-methoxyphenol

Cat. No.: B3340817
CAS No.: 918298-07-4
M. Wt: 193.24 g/mol
InChI Key: UTUZHFORZIYQQF-UHFFFAOYSA-N
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Description

4-[(Cyclopropylamino)methyl]-2-methoxyphenol is an organic compound with the molecular formula C11H15NO2 It features a phenolic structure substituted with a methoxy group at the 2-position and a cyclopropylamino methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylamino)methyl]-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol (guaiacol) and cyclopropylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-methoxyphenol with formaldehyde under acidic conditions to form 4-(hydroxymethyl)-2-methoxyphenol.

    Cyclopropylamine Addition: The intermediate is then reacted with cyclopropylamine in the presence of a suitable catalyst, such as a Lewis acid, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylamino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding cyclopropylmethyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Cyclopropylmethyl derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(Cyclopropylamino)methyl]-2-methoxyphenol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the cyclopropylamino group suggests that it may interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Industry

In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cyclopropylamino group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(Cyclopropylamino)methyl]phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Methoxy-4-aminophenol: Similar structure but without the cyclopropyl group, leading to different chemical and biological properties.

    4-[(Cyclopropylamino)methyl]-2-hydroxyphenol: Similar but with a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.

Uniqueness

4-[(Cyclopropylamino)methyl]-2-methoxyphenol is unique due to the combination of its cyclopropylamino and methoxy groups. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[(cyclopropylamino)methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11-6-8(2-5-10(11)13)7-12-9-3-4-9/h2,5-6,9,12-13H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUZHFORZIYQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582010
Record name 4-[(Cyclopropylamino)methyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918298-07-4
Record name 4-[(Cyclopropylamino)methyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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